2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride
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Overview
Description
2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C9H12N2O2.2ClH and a molecular weight of 253.13 g/mol . It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride typically involves the reaction of 4-cyanopyridine with dimethylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, followed by hydrolysis and subsequent acidification to yield the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is usually obtained in the form of a crystalline powder, which is then subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions: 2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is employed in biochemical assays and as a reagent in molecular biology experiments.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound acts as a nucleophilic catalyst, facilitating various organic transformations by stabilizing transition states and lowering activation energies. It is particularly effective in acylation reactions, where it forms an acetylpyridinium ion intermediate that enhances the reactivity of acylating agents .
Comparison with Similar Compounds
4-Dimethylaminopyridine (DMAP): A closely related compound with similar catalytic properties but differing in its structural configuration.
Pyridine-4-carboxylic acid derivatives: These compounds share the pyridine core but differ in their substituents, leading to variations in reactivity and applications.
Uniqueness: 2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and catalytic properties. Its ability to act as a nucleophilic catalyst in a wide range of organic reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[(dimethylamino)methyl]pyridine-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-11(2)6-8-5-7(9(12)13)3-4-10-8;;/h3-5H,6H2,1-2H3,(H,12,13);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQUTIRPKCDSSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC=CC(=C1)C(=O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909308-39-9 |
Source
|
Record name | 2-[(dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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